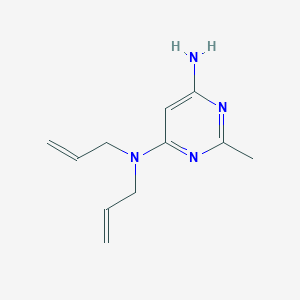

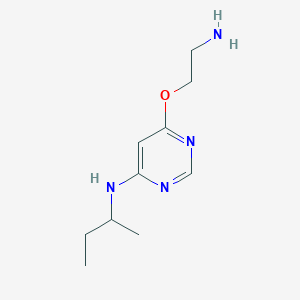

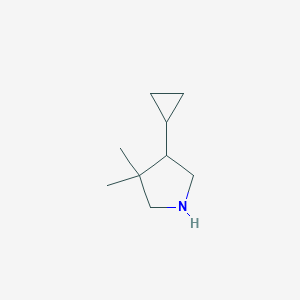

4-Cyclopropyl-3,3-dimethylpyrrolidine

概要

説明

Synthesis Analysis

Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . A redox auxiliary strategy for pyrrolidine synthesis via photocatalytic [3+2] cycloaddition of cyclopropyl ketones and hydrazones has been developed .Molecular Structure Analysis

The molecular structure of 3,3-dimethylpyrrolidine, a similar compound, has been studied using gas-phase electron diffraction and quantum chemical calculations .Chemical Reactions Analysis

A photoredox protocol for formal [3+2] cycloaddition of cyclopropyl ketones and hydrazones has been developed . The photocatalytically generated distonic radical anion intermediate can efficiently engage relatively unreactive C=N bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethylpyrrolidine, a similar compound, include a molecular weight of 99.1741 and a boiling point of 388 K .科学的研究の応用

Organic Synthesis and Catalysis

Cyclopropane-containing compounds like 4-Cyclopropyl-3,3-dimethylpyrrolidine are pivotal in organic synthesis due to their ring strain and unique reactivity. These compounds are utilized in intramolecular cyclopropanation and C-H insertion reactions, facilitated by metal carbenoids generated from cyclopropenes. These reactions allow for the efficient synthesis of complex molecules, including heterocycles and carbocycles, with high levels of chemoselectivity and stereoselectivity (Archambeau et al., 2015). Additionally, the Ni(I)-catalyzed reductive cyclization of 1,6-dienes demonstrates the ability to produce cyclopentane and pyrrolidine derivatives, showcasing the role of cyclopropyl-containing compounds in facilitating trans-selective synthesis of pharmaceutical leads and precursors to pesticides (Kuang et al., 2017).

Pharmaceutical and Agrochemical Applications

The unique structural motif of cyclopropanes is increasingly exploited in drug development for its potential to improve pharmacokinetic properties and biological activity. The synthesis of new insecticidal gem-dimethyspiro-cyclopropanes derived from pyrrolidine-2,3-dione has shown exceptional insecticidal activity against Aedes aegypti and Musca domestica, highlighting the potential of cyclopropane derivatives in developing more effective insecticides (Ben Hamadi & Guesmi, 2022). Furthermore, the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent offers a novel approach to modify molecules for pharmaceutical applications, enhancing their medicinal chemistry potential (Gagnon et al., 2007).

Structural and Mechanistic Insights

The study of cyclopropyl-containing compounds also contributes to understanding the structural and electronic characteristics of these molecules. For example, the crystal structure of cyprodinil, a fungicide containing the cyclopropane motif, offers insights into its molecular geometry and interactions, which can be crucial for designing more effective compounds (Jeon et al., 2015).

作用機序

While the exact mechanism of action for 4-Cyclopropyl-3,3-dimethylpyrrolidine is not specified in the search results, cyclopropyl-containing compounds have been investigated for their action mechanisms. For example, the action mechanism of cyclopyrimorate, a novel herbicide, was found to cause bleaching symptoms in Arabidopsis thaliana similar to those caused by existing carotenoid biosynthesis inhibitors .

Safety and Hazards

将来の方向性

Cyclopropyl-3,3-dimethylpyrrolidine showcases immense potential in drug discovery, catalysis, and materials research. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The development of new pyrrolidine compounds with different biological profiles is a promising future direction .

特性

IUPAC Name |

4-cyclopropyl-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-9(2)6-10-5-8(9)7-3-4-7/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNAULFACFTOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。